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Compound of Interest

Compound Name:
Methyl 5-(hydroxymethyl)furan-2-

carboxylate

Cat. No.: B1281547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-(hydroxymethyl)furan-2-carboxylate, a key intermediate in medicinal chemistry and a

valuable building block in the synthesis of various pharmaceutical compounds. This document

details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of Methyl 5-(hydroxymethyl)furan-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.10 d 3.4 1H H-3

6.45 d 3.4 1H H-4

4.65 s 2H -CH₂OH

3.85 s 3H -OCH₃

~2.5-3.5 br s 1H -OH

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

159.0 C=O

157.8 C-5

144.2 C-2

119.2 C-3

109.8 C-4

57.6 -CH₂OH

52.2 -OCH₃

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad O-H stretch (hydroxyl)

3125 Medium C-H stretch (aromatic)

2955 Medium C-H stretch (methyl)

1725 Strong C=O stretch (ester)

1580, 1500 Medium C=C stretch (furan ring)

1215 Strong C-O stretch (ester)

1020 Strong C-O stretch (hydroxyl)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

156 100 [M]⁺ (Molecular Ion)

125 85 [M - OCH₃]⁺

97 60 [M - COOCH₃]⁺

69 45 [Furan-CH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of Methyl 5-(hydroxymethyl)furan-2-
carboxylate was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8278 Hz

Acquisition Time: 3.98 s

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038 Hz

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of Methyl 5-(hydroxymethyl)furan-2-carboxylate was

ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.
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Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column suitable for the analysis of polar

compounds.

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a

rate of 10 °C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Mass Range: 40-400 m/z

Data Interpretation and Structural Elucidation
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The combined spectroscopic data provides unambiguous evidence for the structure of Methyl
5-(hydroxymethyl)furan-2-carboxylate.

The ¹H NMR spectrum shows distinct signals for the furan ring protons at 7.10 and 6.45 ppm,

with their coupling constant confirming their ortho relationship. The singlets at 4.65 and 3.85

ppm correspond to the hydroxymethyl and methyl ester protons, respectively. The broad singlet

for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and

temperature.

The ¹³C NMR spectrum confirms the presence of seven carbon atoms. The downfield signal at

159.0 ppm is assigned to the ester carbonyl carbon. The four signals between 109.8 and 157.8

ppm are characteristic of the furan ring carbons. The signals at 57.6 and 52.2 ppm correspond

to the hydroxymethyl and methoxy carbons, respectively.

The IR spectrum displays a broad absorption band for the hydroxyl group and a strong, sharp

peak for the ester carbonyl group, which are key functional groups in the molecule. The

absorptions in the aromatic region confirm the presence of the furan ring.

The mass spectrum shows a molecular ion peak at m/z 156, which corresponds to the

molecular weight of the compound. The major fragmentation patterns, including the loss of the

methoxy group and the entire carbomethoxy group, are consistent with the proposed structure.

Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-(hydroxymethyl)furan-
2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281547#spectroscopic-data-nmr-ir-ms-of-methyl-5-
hydroxymethyl-furan-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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